Allyl(2,5-dimethoxyphenyl)sulfane
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Overview
Description
Allyl(2,5-dimethoxyphenyl)sulfane: is an organic compound with the molecular formula C11H14O2S It is characterized by the presence of an allyl group attached to a 2,5-dimethoxyphenyl ring through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl(2,5-dimethoxyphenyl)sulfane typically involves the reaction of 2,5-dimethoxyphenylthiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl(2,5-dimethoxyphenyl)sulfane can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the allyl group.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Halides, amines
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted phenyl sulfides
Scientific Research Applications
Chemistry: Allyl(2,5-dimethoxyphenyl)sulfane is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure may be modified to create drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and applications .
Mechanism of Action
The mechanism of action of Allyl(2,5-dimethoxyphenyl)sulfane involves its interaction with molecular targets through its sulfur atom and allyl group. The sulfur atom can form bonds with various electrophiles, while the allyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
- Allyl(2,4-dimethoxyphenyl)sulfane
- Allyl(3,5-dimethoxyphenyl)sulfane
- Allyl(2,5-dimethoxyphenyl)disulfane
Comparison: Allyl(2,5-dimethoxyphenyl)sulfane is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1,4-dimethoxy-2-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-4-7-14-11-8-9(12-2)5-6-10(11)13-3/h4-6,8H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBMQWRRJCZOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476797 |
Source
|
Record name | Benzene, 1,4-dimethoxy-2-(2-propenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51506-45-7 |
Source
|
Record name | Benzene, 1,4-dimethoxy-2-(2-propenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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